molecular formula C6H13NO2 B12416470 L-Isoleucine-d10

L-Isoleucine-d10

Cat. No.: B12416470
M. Wt: 141.23 g/mol
InChI Key: AGPKZVBTJJNPAG-VQWSQZATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine-d10 is a deuterium-labeled form of L-Isoleucine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Isoleucine results in a compound with ten deuterium atoms replacing hydrogen atoms. This modification is primarily used for research purposes, particularly in the fields of metabolomics, proteomics, and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine-d10 typically involves the incorporation of deuterium into L-Isoleucine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated keto acids, reduced amino acids, and substituted amino acids with varying degrees of deuterium incorporation .

Scientific Research Applications

L-Isoleucine-d10 has a wide range of scientific research applications:

Mechanism of Action

L-Isoleucine-d10 exerts its effects by participating in the same biochemical pathways as L-Isoleucine. It is involved in protein synthesis, energy production, and regulation of blood sugar levels. The deuterium labeling allows researchers to track its metabolic fate using techniques such as NMR spectroscopy and mass spectrometry. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for amino acid uptake .

Comparison with Similar Compounds

Similar Compounds

    L-Leucine-d10: Another deuterium-labeled essential amino acid with similar applications in research.

    L-Valine-d10: A deuterium-labeled form of L-Valine, used in similar metabolic studies.

    L-Alloisoleucine-d10: An isomer of L-Isoleucine with deuterium labeling

Uniqueness

L-Isoleucine-d10 is unique due to its specific role in protein synthesis and its distinct metabolic pathways. The deuterium labeling provides a valuable tool for studying the dynamics of amino acid metabolism and protein turnover, making it a crucial compound in various research fields .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

141.23 g/mol

IUPAC Name

(2S,3S)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D

InChI Key

AGPKZVBTJJNPAG-VQWSQZATSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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